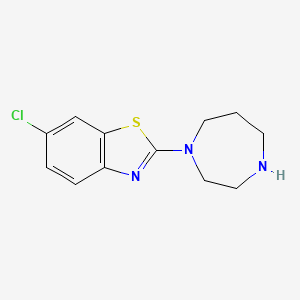

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

Description

BenchChem offers high-quality 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLJYDCBJULBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383805 | |

| Record name | 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348134-09-8 | |

| Record name | 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core structure, which is a prominent scaffold in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a diazepane moiety at the 2-position of the benzothiazole ring introduces a flexible, seven-membered diamine ring, which can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, with a focus on the scientific rationale behind the experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Reference |

| CAS Number | 348134-09-8 | [4] |

| Molecular Formula | C₁₂H₁₄ClN₃S | [4] |

| Molecular Weight | 267.78 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis Protocol: A Rationale-Driven Approach

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole can be achieved through a nucleophilic aromatic substitution reaction. The proposed synthetic route involves the reaction of 2,6-dichlorobenzothiazole with 1,4-diazepane. The rationale for this approach is the high reactivity of the chlorine atom at the 2-position of the benzothiazole ring towards nucleophilic attack.

Experimental Workflow Diagram

Caption: Synthetic workflow for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3.0 eq) and 1,4-diazepane (1.1 eq).

-

Rationale: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the base is used to ensure complete reaction.

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 4 hours.

-

Rationale: The reaction is typically carried out at room temperature as the 2-chloro position of the benzothiazole is sufficiently activated for nucleophilic attack. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

-

-

Work-up: Upon completion, partition the reaction mixture between ethyl acetate (EtOAc) and water.

-

Rationale: This step is to remove the inorganic salts (KCl and excess K₂CO₃) and the DMF solvent. The organic product will preferentially dissolve in the EtOAc layer.

-

-

Extraction: Separate the layers and extract the aqueous layer with EtOAc.

-

Rationale: To maximize the recovery of the product, the aqueous layer is extracted again with the organic solvent.

-

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Rationale: Washing with brine (saturated NaCl solution) helps to remove any remaining water from the organic layer. Anhydrous Na₂SO₄ is a drying agent that removes residual water.

-

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Rationale: Column chromatography is a standard technique for purifying organic compounds. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product and any impurities.

-

Characterization

A thorough characterization of the synthesized 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information about the number and types of protons in the molecule, including their chemical environment and connectivity.

-

¹³C NMR: Will show the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule, such as C-Cl, C=N, and C-S bonds, by their characteristic absorption frequencies.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][5] Derivatives of benzothiazole have shown a wide array of biological activities.[2][3]

The introduction of the diazepane ring to the 6-chlorobenzothiazole core in the target molecule could lead to novel pharmacological properties. The diazepane moiety can act as a linker or a pharmacophore itself, potentially interacting with various receptors or enzymes. Given the known activities of related compounds, 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole could be investigated for:

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties.[2]

-

Antimicrobial Activity: The benzothiazole nucleus is present in several compounds with antibacterial and antifungal activities.[1]

-

Central Nervous System (CNS) Activity: Certain benzothiazole derivatives have been explored for their potential in treating neurological disorders.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed overview of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, including its synthesis, characterization, and potential applications. The proposed synthesis protocol is based on established chemical principles and provides a solid foundation for researchers to produce this compound for further investigation. The diverse biological activities associated with the benzothiazole scaffold suggest that this molecule holds promise as a lead compound in drug discovery programs.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is a heterocyclic compound of interest in medicinal chemistry, belonging to the broader class of 2-substituted benzothiazoles known for their diverse pharmacological activities.[1][2] A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, alongside detailed methodologies for their experimental determination.

Chemical Identity and Core Structure

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is characterized by a benzothiazole core substituted at the 2-position with a 1,4-diazepan-1-yl moiety and at the 6-position with a chloro group.

| Identifier | Value | Source |

| IUPAC Name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | N/A |

| CAS Number | 348134-09-8 | [3] |

| Molecular Formula | C₁₂H₁₄ClN₃S | [3][4] |

| Molecular Weight | 267.78 g/mol | [4] |

| Canonical SMILES | C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl | [5] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, key physicochemical parameters have been predicted using established computational models. These predictions offer valuable initial insights for research and development.

| Property | Predicted Value | Method/Source |

| Melting Point | Not available | N/A |

| Boiling Point | 414.8 °C at 760 mmHg | Chemical Supplier Data |

| Density | 1.311 g/cm³ | Chemical Supplier Data |

| logP (Octanol/Water Partition Coefficient) | 2.63 - 3.08 | ALOGPS, ChemAxon |

| Water Solubility (logS) | -4.4 | ALOGPS |

| pKa (Strongest Basic) | 2.92 | ChemAxon |

Note: These values are in silico predictions and should be confirmed by experimental determination.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A likely synthetic approach involves a two-step process starting from 4-chloroaniline.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole. This can be achieved by the reaction of 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid.[7]

Step 2: Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. A plausible route involves the conversion of the 2-amino group of 2-amino-6-chlorobenzothiazole to a leaving group, such as a chloro group, via a Sandmeyer-type reaction to form 2,6-dichlorobenzothiazole. Subsequent nucleophilic aromatic substitution with 1,4-diazepane would yield the final product. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.[8]

Structural Characterization

Unequivocal structural confirmation would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the benzothiazole ring and the methylene protons of the diazepine ring.

-

¹³C NMR: Would provide information on the number of unique carbon environments in the molecule. Online prediction tools can provide estimated chemical shifts.[9][10]

-

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C-H, C=N, C-Cl, and C-S bonds within the molecule.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.

Key Physicochemical Parameters: Experimental Determination

Accurate experimental determination of the following parameters is crucial for drug development.

Solubility

Solubility is a critical factor influencing a drug's bioavailability. The "shake-flask" method is a standard protocol for its determination.

Caption: Shake-flask method for solubility determination.

This method involves adding an excess amount of the solid compound to a known volume of solvent (e.g., water, phosphate-buffered saline, ethanol) and agitating the mixture at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is also the gold standard for logP determination.[11][12]

Caption: Shake-flask method for logP determination.

In this method, the compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[13]

In this technique, a solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve. For compounds with low aqueous solubility, co-solvents may be used, and the apparent pKa is extrapolated to 0% co-solvent.

Potential Biological Significance and Safety Considerations

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] The introduction of the diazepane moiety at the 2-position may modulate these activities and influence the compound's interaction with biological targets.

Given that this is a research compound, comprehensive toxicological data is not available. As with any novel chemical entity, appropriate safety precautions should be taken in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[3] In silico toxicity predictions can also provide initial guidance on potential hazards.[15]

Conclusion

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is a molecule with potential for further investigation in drug discovery programs. This guide has provided an overview of its fundamental identifiers, predicted physicochemical properties, and a plausible synthetic route. The detailed experimental protocols for determining key parameters such as solubility, logP, and pKa serve as a practical resource for researchers. While experimental data for this specific compound is currently limited, the information and methodologies presented here provide a solid foundation for its synthesis, characterization, and further evaluation in the pursuit of novel therapeutic agents.

References

-

- Chemical Sourcing website.

-

- National Center for Biotechnology Information.

-

- Guidechem.

-

- MolPort.

-

- Springer Nature Experiments.

-

- ResearchGate.

-

- MDPI.

-

- Iraqi Academic Scientific Journals.

-

- Bentham Science.

-

- Journal of Chemical Health Risks.

-

- SAS Publishers.

-

- ResearchGate.

-

- Alfa Chemistry.

-

- Thermo Fisher Scientific.

-

- Michael Green's Blog.

-

- Der Pharma Chemica.

-

- Organic Syntheses.

-

- PrepChem.

-

- Santa Cruz Biotechnology.

-

- CymitQuimica.

-

- PubMed.

-

- PubChem.

-

- PubMed.

-

- PubChem.

-

- PubMed Central.

-

- PubChem.

-

- ACS Publications.

-

[6-Chloro-3H-benzo[d][3][4][15]dithiazol-2-ium Chloride]([Link]) - MDPI.

-

- ResearchGate.

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. saspublishers.com [saspublishers.com]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Visualizer loader [nmrdb.org]

- 10. CASPRE [caspre.ca]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the novel heterocyclic compound, 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who are interested in the exploration of new chemical entities with potential therapeutic applications.

Introduction: The Convergence of Two Privileged Scaffolds

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is a synthetic compound that strategically combines two pharmacologically significant structural motifs: the benzothiazole ring system and the 1,4-diazepane moiety. The benzothiazole core is a bicyclic aromatic system that is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, is a key component of many centrally acting drugs, most notably the benzodiazepines, which are widely recognized for their anxiolytic, anticonvulsant, and sedative-hypnotic effects.[5]

The rationale behind the design of this hybrid molecule lies in the potential for synergistic or novel pharmacological activities arising from the combination of these two "privileged scaffolds." The 6-chloro substituent on the benzothiazole ring is a common modification known to influence the electronic properties and biological activity of the molecule.[2] This guide will delve into the chemical architecture, a proposed synthetic route, methods for its characterization, and an exploration of its potential as a therapeutic agent, particularly in the context of central nervous system disorders.

Molecular Structure and Physicochemical Properties

The chemical structure of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is characterized by a 1,4-diazepane ring attached to the 2-position of a 6-chlorinated 1,3-benzothiazole core.

Caption: Chemical structure of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole.

Table 1: Physicochemical Properties of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

| Property | Value |

| CAS Number | 348134-09-8 |

| Molecular Formula | C₁₂H₁₄ClN₃S |

| Molecular Weight | 267.78 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Purity | ≥95% (as commercially available)[6] |

Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a suitable starting material, 2,6-dichlorobenzothiazole, with 1,4-diazepane. This approach is analogous to the synthesis of the structurally similar compound, 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole.

Caption: Proposed synthetic workflow for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole.

Experimental Protocol (Representative)

-

Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add 1,4-diazepane (1.1 eq) and a base, for instance, anhydrous potassium carbonate (3.0 eq).

-

Reaction Execution: The reaction mixture is stirred at room temperature for several hours (typically 4-12 hours) and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by column chromatography on silica gel.

Structural and Purity Analysis

The structural integrity and purity of the synthesized 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the diazepane ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the diazepane ring will be observed as multiplets in the upfield region (δ 2.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzothiazole and diazepane moieties. The aromatic carbons will resonate in the δ 110-155 ppm range, while the aliphatic carbons of the diazepane ring will appear in the δ 40-60 ppm region. The carbon atom at the 2-position of the benzothiazole ring, attached to the diazepane nitrogen, is expected to have a chemical shift in the range of δ 160-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, the expected molecular ion peak [M+H]⁺ would be observed at m/z 268.07, corresponding to the molecular formula C₁₂H₁₅ClN₃S⁺. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be used. The purity is determined by the percentage of the area of the main peak relative to the total peak area.

Table 2: Expected Spectroscopic Data for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Diazepane protons (multiplets, δ 2.5-4.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), Aliphatic carbons (δ 40-60 ppm), C2 of benzothiazole (δ 160-170 ppm) |

| MS (ESI+) | [M+H]⁺ at m/z 268.07, characteristic chlorine isotopic pattern |

| HPLC | Purity >95% |

Potential Biological Activities and Mechanism of Action

While no specific biological studies on 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole have been published to date, the pharmacological profiles of its constituent moieties suggest a strong potential for activity within the central nervous system.

Rationale for CNS Activity

The benzothiazole scaffold is present in a number of compounds that interact with CNS targets. For instance, certain benzothiazole derivatives have shown affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and other neurological disorders.[7][8][9][10] The 1,4-diazepane ring is a well-established pharmacophore for CNS-active drugs, particularly those targeting GABA-A receptors.[5] The combination of these two pharmacophores in a single molecule could lead to a unique polypharmacological profile, potentially interacting with multiple neurotransmitter systems.

Caption: Potential CNS targets and therapeutic applications of the title compound.

Future Directions for Biological Evaluation

To elucidate the pharmacological profile of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, a systematic screening approach is recommended:

-

Receptor Binding Assays: Initial screening should include a panel of CNS receptors, with a focus on dopamine (D₁, D₂, D₃, D₄), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸), and GABA-A receptors.

-

In vitro Functional Assays: Compounds showing significant binding affinity should be further evaluated in functional assays to determine if they act as agonists, antagonists, or allosteric modulators.

-

In vivo Behavioral Models: Promising candidates can then be tested in animal models of psychosis, depression, and anxiety to assess their therapeutic potential.

-

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the development of any new drug candidate.

Conclusion

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole represents a compelling molecular architecture for the development of novel CNS-active agents. Its synthesis is straightforward, and its structure combines two pharmacologically validated scaffolds. While experimental data on its biological activity is currently lacking, the rationale for its potential interaction with key neurotransmitter systems is strong. This technical guide provides a foundational understanding of this compound and serves as a catalyst for further research into its therapeutic potential. The exploration of such hybrid molecules is a promising strategy in the ongoing quest for new and more effective treatments for a range of neurological and psychiatric disorders.

References

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

-

Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry. 2017. Available at: [Link]

-

Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. PMC. 2017. Available at: [Link]

-

Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. PubMed. 2008. Available at: [Link]

-

Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. NIH. 2012. Available at: [Link]

-

Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. 2011. Available at: [Link]

-

Pyrrolo[1][8]benzothiazepine-based atypical antipsychotic agents. Synthesis, structure-activity relationship, molecular modeling, and biological studies. PubMed. 2002. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. 2023. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. 2021. Available at: [Link]

-

Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): a search for new dual-acting agents as potential antidepressants. Semantic Scholar. 2012. Available at: [Link]

-

Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. PubMed. 2011. Available at: [Link]

-

Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Europe PMC. 2011. Available at: [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. 2024. Available at: [Link]

-

Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences. 2013. Available at: [Link]

-

Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2016. Available at: [Link]

-

Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. PubMed. 2011. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. 2016. Available at: [Link]

-

Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. 2022. Available at: [Link]

-

6-chloro-2-[4-(2,6-dimethoxybenzoyl)-1,4-diazepan-1-yl]-1,3-benzothiazole. Molport. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. 2013. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

Diazepam. NIST WebBook. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Bioactive Diterpene. Preprints.org. 2025. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. 2022. Available at: [Link]

-

New synthesis of diazepam. American Chemical Society. Available at: [Link]

-

Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2016. Available at: [Link]

-

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. Aladdin Scientific Corporation. Available at: [Link]

-

Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Semantic Scholar. 2014. Available at: [Link]

-

New hybrids based on benzimidazole and diazepine moieties: design, synthesis, characterization, molecular docking studies and their in vitro interactions with benzodiazepine receptors. PubMed. 2022. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. 2013. Available at: [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. 2023. Available at: [Link]

-

Benzothiazole analogues as dopamine D4 receptor selective ligands to treat substance use disorder. Morressier. 2022. Available at: [Link]

-

Synthesis and Characterization of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. 2017. Available at: [Link]

Sources

- 1. Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. labcompare.com [labcompare.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scholarly Article or Book Chapter | Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants | ID: vh53x333n | Carolina Digital Repository [cdr.lib.unc.edu]

An In-Depth Technical Guide to the Spectral Data of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

This technical guide provides a comprehensive analysis of the spectral data for the compound 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule. The synthesis, predicted spectral data, and interpretation are presented to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Context

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole belongs to the class of benzothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structure comprises a 6-chloro-substituted benzothiazole core linked at the 2-position to a 1,4-diazepane ring. This unique combination of a rigid aromatic system and a flexible seven-membered heterocyclic ring suggests potential for interesting biological interactions.

Caption: Molecular structure of the target compound.

Synthesis Pathway

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is anticipated to proceed via a nucleophilic aromatic substitution reaction. A common precursor, 2,6-dichlorobenzothiazole, can be reacted with 1,4-diazepane. The more nucleophilic secondary amine of the diazepane ring is expected to displace the chlorine atom at the 2-position of the benzothiazole ring, which is activated towards nucleophilic attack.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

A plausible experimental protocol for the synthesis is as follows, adapted from a similar synthesis of a piperazine derivative[1]:

-

To a stirred solution of 2,6-dichlorobenzothiazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (3.0 eq) and 1,4-diazepane (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring and the methylene protons of the diazepane ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 | d | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with H-5. |

| ~ 7.5 | d | 1H | H-7 | The proton at position 7 is expected to be a doublet due to the absence of a neighboring proton. |

| ~ 7.2 | dd | 1H | H-5 | The proton at position 5 will appear as a doublet of doublets due to coupling with H-4. |

| ~ 3.8 | t | 4H | -CH₂-N-CH₂- (diazepane) | The methylene groups adjacent to the nitrogen attached to the benzothiazole ring are expected to be deshielded. |

| ~ 3.0 | t | 4H | -CH₂-NH-CH₂- (diazepane) | The methylene groups adjacent to the secondary amine are expected to be slightly more shielded. |

| ~ 2.0 | p | 2H | -CH₂-CH₂-CH₂- (diazepane) | The central methylene group of the diazepane ring will likely appear as a pentet. |

| variable | br s | 1H | -NH- (diazepane) | The chemical shift of the secondary amine proton is dependent on solvent and concentration. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from related benzothiazole and diazepine structures.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C2 (C=N) | The imine carbon of the benzothiazole ring is significantly deshielded. |

| ~ 152 | C7a | Quaternary carbon of the benzothiazole ring. |

| ~ 135 | C3a | Quaternary carbon of the benzothiazole ring. |

| ~ 128 | C6 (C-Cl) | The carbon bearing the chlorine atom will be deshielded. |

| ~ 126 | C4 | Aromatic CH. |

| ~ 123 | C5 | Aromatic CH. |

| ~ 121 | C7 | Aromatic CH. |

| ~ 50 | -CH₂-N- (diazepane) | Methylene carbons adjacent to the nitrogen linked to the benzothiazole. |

| ~ 48 | -CH₂-NH- (diazepane) | Methylene carbons adjacent to the secondary amine. |

| ~ 28 | -CH₂-CH₂-CH₂- (diazepane) | The central methylene carbon of the diazepane ring. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄ClN₃S, MW: 267.78 g/mol ). The fragmentation pattern will likely involve cleavage of the diazepane ring.

| m/z | Predicted Fragment | Rationale |

| 267/269 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 238/240 | [M - C₂H₅N]⁺ | Loss of an ethylamine fragment from the diazepane ring. |

| 197/199 | [6-chlorobenzothiazol-2-yl]⁺ | Fragmentation of the diazepane ring to leave the substituted benzothiazole cation. |

| 170/172 | [6-chlorobenzothiazole]⁺ | Loss of the diazepane ring. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (secondary amine of diazepane) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 1610 | Medium-Strong | C=N stretch (benzothiazole ring) |

| 1450 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-N stretch |

| 700 - 850 | Strong | C-Cl stretch |

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. The proposed synthetic route and the predicted NMR, MS, and IR data serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related benzothiazole derivatives. The provided protocols and interpretations are grounded in established chemical principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

-

ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available from: [Link]

-

PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available from: [Link]

-

PubChem. Benzo(d)thiazol-2-amine. Available from: [Link]

-

SpectraBase. 2-aminobenzothiazole, phosphate(1:1). Available from: [Link]

-

National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

-

UQ eSpace. 13C NMR calculations on azepines and diazepines. Available from: [Link]

-

ResearchGate. Synthesis Of Some Novel C3 Substituted New Diazo-[2][3]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available from: [Link]

-

National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]

-

NIST WebBook. 6H-1,4-diazepine, hexahydro-6-methyl-. Available from: [Link]

-

ResearchGate. FTIR spectrum of Diazepam. Available from: [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

-

ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

-

ResearchGate. Experimental and theoretical investigation of spectroscopic properties of diazepam. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

-

ResearchGate. Cross coupling of 2‐chlorobenzothiazole with various piperazine derivatives. Available from: [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

-

RSC Publishing. 13C NMR calculations on azepines and diazepines. Available from: [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available from: [Link]

-

Wiley Online Library. Carbon‐13 NMR shift data of some 3H‐1,4‐benzodiazepine‐2,5(1H, 4H)‐diones. Available from: [Link]

Sources

"synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole"

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, a heterocyclic compound of interest for research and drug development. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] This document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2,6-dichlorobenzothiazole, followed by a regioselective nucleophilic aromatic substitution with 1,4-diazepane. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines methods for characterization to ensure scientific integrity and reproducibility. It is intended for an audience of researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system is a cornerstone of heterocyclic chemistry, featuring prominently in a multitude of pharmacologically active agents.[3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, with derivatives exhibiting activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][4][5] The incorporation of a 1,4-diazepane moiety at the 2-position introduces a flexible, seven-membered diamine ring, a structural motif also found in various biologically active molecules. This combination of a proven pharmacophore with a functionalized side chain makes 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole a compelling target for synthetic exploration and subsequent biological screening.

This guide presents a logical and efficient synthetic strategy, grounded in established chemical precedents, to enable researchers to produce this compound with high purity and yield.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a clear and strategic disconnection. The bond between the benzothiazole C2 carbon and the diazepane nitrogen is the most logical point for disconnection. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction.

This approach identifies two key synthons: the electrophilic 2,6-dichlorobenzothiazole and the nucleophilic 1,4-diazepane. 1,4-diazepane is a commercially available reagent. Therefore, the core synthetic challenge lies in the preparation of the 2,6-dichlorobenzothiazole intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 2,6-Dichlorobenzothiazole

The synthesis of 2,6-dichlorobenzothiazole can be approached from 2-amino-6-chlorobenzothiazole, a precursor readily synthesized from p-chlorophenylthiourea.[6] The conversion of the 2-amino group to a chloro group is classically achieved via a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This procedure is adapted from established methods for the oxidative cyclization of arylthioureas.[6]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve p-chlorophenylthiourea (93.3 g, 0.5 mol) in 98% sulfuric acid (150 mL). Maintain the temperature between 45-50°C.

-

Add 48% aqueous hydrobromic acid (6.0 g) in 1.0 g portions every 30 minutes, ensuring the temperature does not exceed 50°C. The HBr acts as a catalyst for the oxidative ring closure.

-

After the addition is complete, maintain the reaction mixture at 45-50°C for 1.5 hours.

-

Increase the temperature to 65-70°C and stir for an additional 6 hours.

-

Cool the mixture and add methanol (250 mL) with vigorous stirring. An exotherm will be observed.

-

Cool the resulting slurry. The product, 2-amino-6-chlorobenzothiazole sulfate salt, will precipitate.

-

Filter the precipitate, wash thoroughly with acetone (3 x 150 mL), and dry to yield the product. To obtain the free base, the salt can be neutralized with a suitable base like sodium carbonate solution.

Step 2: Synthesis of 2,6-Dichlorobenzothiazole via Sandmeyer Reaction

Causality and Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a halide. The process involves the formation of a diazonium salt intermediate from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by decomposition of the salt with a copper(I) halide catalyst to install the desired halogen.

Experimental Protocol:

-

Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

In a separate flask, suspend 2-amino-6-chlorobenzothiazole in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature strictly below 5°C to form the stable diazonium salt.

-

Slowly add the cold diazonium salt solution to the prepared CuCl/HCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dichlorobenzothiazole, which can be purified by column chromatography or recrystallization.

Final Assembly: Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

This final step involves the nucleophilic aromatic substitution of the highly activated chlorine atom at the C2 position of the benzothiazole ring. This reaction is highly regioselective, as the C2 position is significantly more electron-deficient than the C6 position due to the influence of the adjacent nitrogen and sulfur atoms. The methodology is adapted from a similar synthesis involving piperazine.[7]

Caption: Overall synthetic scheme for the final step.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic nitrogen of 1,4-diazepane attacks the electrophilic C2 carbon of the benzothiazole, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the chloride leaving group is eliminated, restoring the aromaticity of the benzothiazole ring and yielding the final product.

Caption: Logical workflow of the SNAr mechanism.

Experimental Protocol

-

To a stirred solution of 2,6-dichlorobenzothiazole (e.g., 1.0 g, 4.9 mmol) in dry dimethylformamide (DMF, 25 mL), add potassium carbonate (K2CO3, ~3 equivalents, 2.0 g, 14.7 mmol). The base acts as an acid scavenger for the HCl generated.

-

Add 1,4-diazepane (~1.1 equivalents, 0.54 g, 5.4 mmol).

-

Stir the reaction mixture at room temperature for approximately 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, partition the reaction mixture between ethyl acetate (150 mL) and water (50 mL).

-

Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMF and salts, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization to afford 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole as a solid.

Characterization and Data

To confirm the identity and purity of the synthesized compound, standard analytical techniques should be employed. The expected data, based on the structure and analogous compounds, are summarized below.[7]

| Parameter | Expected Value / Observation | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C12H14ClN3S | - |

| Molecular Weight | 267.78 g/mol | - |

| Mass Spectrometry | m/z found: 268.1 [M+H]+ | Electrospray Ionization (ESI-MS) |

| 1H NMR | Signals corresponding to aromatic protons on the benzothiazole ring and aliphatic protons on the diazepane ring. | 1H Nuclear Magnetic Resonance |

| Purity | >95% | HPLC / NMR |

Safety and Handling

-

Sulfuric Acid & Hydrobromic Acid: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Dimethylformamide (DMF): A potential teratogen and skin irritant. Always handle in a well-ventilated fume hood with appropriate gloves.

-

Chlorinated Organic Compounds: Handle with care, as many are toxic and environmentally persistent.

-

General Precautions: All synthetic steps should be carried out in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This guide outlines a reliable and efficient two-stage synthetic pathway for the preparation of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. The strategy relies on the well-established Sandmeyer reaction to produce the key 2,6-dichlorobenzothiazole intermediate, followed by a highly regioselective nucleophilic aromatic substitution. The detailed protocols and mechanistic explanations provide researchers with the necessary tools to confidently synthesize and characterize this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science.

References

-

Kaur, R., et al. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(104), 59913-59933. [8]

-

Sharma, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-27. [9]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. [3]

-

Demir, Y., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [4]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [10]

-

ResearchGate. (n.d.). Scheme 2. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. [11]

-

Digital Repository of University of Baghdad. (2019). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [12]

-

AL-Khazraji, S. I. C., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 12. [13]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [14]

-

Carr, R. L. K., & McKay, C. E. (1982). U.S. Patent No. 4,363,913. U.S. Patent and Trademark Office. [6]

-

Ramesh, S., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240. [15]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 133-146. [1]

-

Gaponova, A. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6667. [16]

-

Wang, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(16), 3748. [17]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [18]

-

Zhang, Y-B., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 20(3), 5039-5055. [5]

-

Sumit, et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry, 21(3), 314-335. [2]

-

Fadda, A. A., et al. (2015). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Medicinal Chemistry Research, 24, 2349-2361. [19]

-

ChemicalBook. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis. [7]

-

Santa Cruz Biotechnology. (n.d.). 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. [20]

-

AWOO. (n.d.). 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, 95+%. [21]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 7. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07437H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. saspublishers.com [saspublishers.com]

- 16. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijper.org [ijper.org]

- 19. researchgate.net [researchgate.net]

- 20. scbt.com [scbt.com]

- 21. labware-shop.com [labware-shop.com]

"mechanism of action of 2-(1,4-diazepan-1-yl)benzothiazoles"

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(1,4-diazepan-1-yl)benzothiazoles

Abstract

The 2-(1,4-diazepan-1-yl)benzothiazole scaffold represents a compelling hybrid chemical entity, merging two pharmacologically significant moieties: the benzothiazole nucleus, a "privileged" structure in medicinal chemistry, and a 1,4-diazepan ring, structurally related to the core of widely-used benzodiazepine drugs.[1][2] This guide provides a comprehensive, hypothesis-driven exploration of the potential mechanisms of action for this class of compounds. We will dissect the probable contributions of each structural component, propose primary and secondary biological targets, and outline robust experimental workflows for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the pharmacological profile of this novel chemical series.

Introduction: A Tale of Two Scaffolds

In modern drug discovery, the strategy of creating hybrid molecules from well-characterized pharmacophores is a rational approach to developing novel therapeutics with potentially unique polypharmacological profiles. The 2-(1,4-diazepan-1-yl)benzothiazole structure is a prime example of this design philosophy.

-

The Benzothiazole Core: This bicyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3][4] Its planar structure and potential for diverse substitutions make it a versatile scaffold for interacting with numerous biological targets.[2]

-

The 1,4-Diazepan Moiety: This seven-membered heterocyclic ring is structurally reminiscent of the 1,4-benzodiazepine core found in iconic drugs like diazepam.[1][5] This structural analogy strongly implies a potential for activity within the central nervous system (CNS), particularly through modulation of neuroreceptor systems.

Given this duality, we can formulate two primary, non-mutually exclusive hypotheses regarding the mechanism of action, which will form the investigative framework of this guide:

-

A CNS-Centric Hypothesis: The 1,4-diazepan moiety directs the molecule to CNS targets, with a high probability of interacting with the GABA-A receptor complex, analogous to classical benzodiazepines.

-

A Multi-Target Hypothesis: The benzothiazole scaffold confers additional activities, enabling the molecule to engage with other targets such as enzymes, ion channels, or G protein-coupled receptors (GPCRs), leading to a multi-target pharmacological profile.

This guide will systematically explore these hypotheses through proposed experimental validation pathways.

The CNS-Centric Hypothesis: Targeting the GABA-A Receptor

The most direct mechanistic hypothesis, driven by the presence of the diazepan ring, is allosteric modulation of the GABA-A receptor. Classical benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself, and act as positive allosteric modulators (PAMs).[5][6] This action enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a net inhibitory effect on neurotransmission.[5][7]

Proposed Primary Mechanism: Positive Allosteric Modulation

We hypothesize that 2-(1,4-diazepan-1-yl)benzothiazoles bind to the benzodiazepine (BZD) site on the GABA-A receptor. This binding event induces a conformational change that increases the receptor's affinity for GABA, potentiating the inhibitory signal and resulting in anxiolytic, sedative, and anticonvulsant effects.[5][8]

Caption: Proposed GABA-A receptor positive allosteric modulation pathway.

Experimental Validation Workflow

To rigorously test this hypothesis, a two-stage validation process is proposed: first confirming target engagement with binding assays, followed by functional characterization using electrophysiology.

Caption: Experimental workflow for validating the CNS-centric hypothesis.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine if the test compound binds to the BZD site on the GABA-A receptor and to quantify its binding affinity (Kᵢ).

-

Materials:

-

Membrane preparations from cells expressing human GABA-A receptors (e.g., HEK293 cells).

-

[³H]Flunitrazepam (a high-affinity BZD site radioligand).

-

Test compound stock solution in DMSO.

-

Unlabeled Diazepam (for defining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, filtration apparatus, liquid scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add membrane preparation, [³H]Flunitrazepam (at a concentration near its Kₑ), and either buffer, test compound, or excess unlabeled Diazepam.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

-

Anticipated Data and Interpretation

A successful compound would exhibit a low nanomolar Kᵢ value, comparable to known benzodiazepines.

| Compound | Kᵢ for BZD Site (nM) (Hypothetical) |

| Diazepam (Reference) | 1.5 |

| Test Compound A | 5.2 |

| Inactive Analog | >10,000 |

A low Kᵢ value strongly supports direct engagement with the BZD target site, justifying progression to functional assays.

The Multi-Target Hypothesis: The Influence of the Benzothiazole Core

The benzothiazole scaffold is a known pharmacophore for a multitude of biological targets outside of the GABAergic system.[2][9] Therefore, it is critical to investigate the possibility that 2-(1,4-diazepan-1-yl)benzothiazoles possess a multi-target profile. Literature on benzothiazole derivatives points towards several potential target classes relevant to neurodegenerative diseases and oncology.[10][11]

-

Cholinesterases (AChE, BuChE): Inhibition of these enzymes is a key strategy in Alzheimer's disease treatment.[11]

-

Monoamine Oxidase B (MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease.[11]

-

Histamine H₃ Receptor (H₃R): Antagonism at this receptor is being explored for cognitive enhancement.[11]

-

Protein Kinases (e.g., EGFR, VEGFR): Many benzothiazole-containing compounds are potent kinase inhibitors for cancer therapy.[2][12]

Experimental Validation: Broad Target Profiling

The most efficient method to uncover a multi-target profile is to perform a broad in vitro pharmacological screen against a panel of known drug targets.

-

Objective: To identify primary and secondary targets of the test compound from a large, diverse panel of receptors, enzymes, transporters, and ion channels.

-

Methodology:

-

Submit the compound to a commercial contract research organization (CRO) that offers safety and discovery profiling panels (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding or enzymatic assays.

-

-

Data Analysis:

-

Results are reported as the percent inhibition or stimulation for each target.

-

A common threshold for a "hit" or significant activity is >50% inhibition at the tested concentration.

-

Any identified hits must be followed up with full dose-response studies to determine potency (IC₅₀ or Kᵢ).

-

Anticipated Data and Integrated Hypothesis

The results from this screen could reveal a complex pharmacological profile.

| Target | Class | % Inhibition @ 10 µM (Hypothetical) | Implication |

| GABA-A (BZD site) | Receptor | 98% | Confirms Primary Target |

| MAO-B | Enzyme | 75% | Potential Secondary Target (Neurodegeneration) |

| 5-HT₂ₐ Receptor | Receptor | 45% | Weak off-target activity |

| hERG Channel | Ion Channel | <10% | Low risk of cardiac toxicity |

These hypothetical results would suggest that the compound is not only a potent GABA-A modulator but also a significant MAO-B inhibitor. This dual activity could be highly desirable for treating complex neurological disorders where multiple pathways are implicated.

Caption: Integrated multi-target hypothesis for the test compound.

Conclusion and Future Directions

The 2-(1,4-diazepan-1-yl)benzothiazole chemical scaffold holds considerable therapeutic promise, predicated on a logical and testable set of mechanistic hypotheses. The primary mechanism of action is likely centered on positive allosteric modulation of the GABA-A receptor, driven by the 1,4-diazepan substructure. However, the well-documented promiscuity of the benzothiazole core strongly suggests a multi-target profile, potentially offering a synergistic therapeutic effect for complex CNS disorders.

The experimental workflows detailed in this guide provide a clear, industry-standard path to elucidating this mechanism. Confirmation of a dual GABA-A/MAO-B activity profile, for example, would warrant further investigation in preclinical models of anxiety and neurodegeneration to establish a definitive structure-activity relationship and therapeutic potential.

References

-

ClinPGx. (n.d.). diazepam. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]

-

PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2019). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Retrieved from [Link]

-

PubMed. (2015). Benzothiazoles - scaffold of interest for CNS targeted drugs. Retrieved from [Link]

-

PubMed. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Benzodiazepines - StatPearls. Retrieved from [Link]

-

PubMed Central. (2016). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Retrieved from [Link]

-

PubMed. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

PubMed Central. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[5][13]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Retrieved from [Link]

-

IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

-

PubMed. (2010). Novel benzo[5][13]diazepin-2-one derivatives as endothelin receptor antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Diazepam - StatPearls. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2022). Biological Activity of Substituted Benzothiazoles. Retrieved from [Link]

Sources

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

The Benzothiazole Core and the Strategic Importance of the 6-Chloro Moiety

An In-depth Technical Guide to the Biological Activity of 6-Chloro-Benzothiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Strategic modification of this nucleus, particularly through halogenation, has been a fruitful avenue for enhancing therapeutic potential. This technical guide provides a comprehensive analysis of 6-chloro-benzothiazole derivatives, a subclass that has demonstrated significant and diverse biological activities. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) across key therapeutic areas including antimicrobial, anticancer, antiviral, and anti-inflammatory applications. This document is intended to serve as a foundational resource, synthesizing field-proven insights with detailed experimental protocols to empower researchers in the rational design and development of novel 6-chloro-benzothiazole-based therapeutic agents.

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[3] This scaffold's inherent aromaticity, planarity, and the presence of nitrogen and sulfur heteroatoms create a unique electronic and structural environment, making it an adept pharmacophore for interacting with a multitude of biological targets.[1][4] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[5][6][7]

The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents.[8][9] The C-2 and C-6 positions are particularly active sites for chemical modification.[3][9] The introduction of a chlorine atom at the 6-position is of particular strategic importance. This modification can:

-

Enhance Lipophilicity: The chloro group increases the molecule's lipid solubility, potentially improving its ability to cross biological membranes and reach intracellular targets.

-

Modulate Electronic Properties: As an electron-withdrawing group, chlorine can alter the electron density of the benzothiazole ring system, influencing binding affinities with target proteins and enzymes.[10]

-

Serve as a Bioisostere: The chloro group can act as a bioisostere for other functional groups, allowing for fine-tuning of a compound's steric and electronic properties to optimize activity.[4]